Phenylmercuric borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Solubility: It dissolves in water, ethanol, and glycerol .

- Historical Use: Until the 1990s, it was a key ingredient in disinfectants and wound treatments, often marketed under the trade name Merfen Orange .

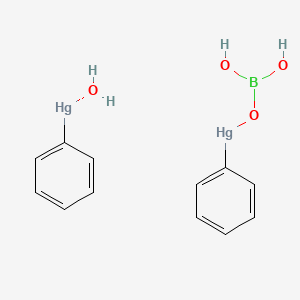

Phenylmercuric borate: is an organic mercury compound used as a topical antiseptic and disinfectant. It appears as white to pale yellow crystalline powder.

Preparation Methods

Synthetic Routes: The synthesis of Phenylmercuric borate involves combining phenylmercuric chloride with boric acid.

Reaction Conditions: The reaction typically occurs in a solvent (such as water or ethanol) at moderate temperatures.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactivity: Phenylmercuric borate exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It is also effective against certain fungi.

Common Reagents and Conditions: The compound’s reactivity is influenced by its mercury content. Specific reagents and conditions depend on the desired application.

Major Products: The primary products of its reactions include antimicrobial species and complexes.

Scientific Research Applications

Chemistry: Used in laboratory settings for its antimicrobial properties.

Medicine: Historically used in wound care, but replaced due to mercury concerns.

Industry: Limited industrial applications due to safety considerations.

Mechanism of Action

Targets: Phenylmercuric borate likely interacts with cellular components, disrupting microbial membranes and enzymes.

Pathways: Its effects involve inhibition of essential cellular processes.

Comparison with Similar Compounds

Uniqueness: Phenylmercuric borate’s uniqueness lies in its combination of antimicrobial properties and solubility.

Similar Compounds: Other organomercury compounds, such as phenylmercuric acetate, share some properties but differ in solubility and applications.

Properties

CAS No. |

8017-88-7 |

|---|---|

Molecular Formula |

C12H14BHg2O4 |

Molecular Weight |

634.23 g/mol |

IUPAC Name |

boronooxy(phenyl)mercury;phenylmercury;hydrate |

InChI |

InChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1; |

InChI Key |

RPMOSBJJKPDIGA-UHFFFAOYSA-N |

SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.